2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 4-fluorobenzyl group attached to the imidazole ring, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the imidazole derivative under basic conditions.
Attachment of the Ethylamine Side Chain: The ethylamine side chain can be attached through a reductive amination reaction, where the imidazole derivative reacts with an aldehyde or ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring or the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: tert-Butylhydroperoxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce secondary amines.
Wissenschaftliche Forschungsanwendungen
2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the 4-fluorobenzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-2-methylimidazole: Lacks the fluorine atom, which may affect its biological activity.
2-(4-Chlorobenzyl)-1H-imidazole: Contains a chlorine atom instead of fluorine, which can alter its chemical reactivity and biological properties.
1-(4-Methylbenzyl)-2-ethylimidazole: Features a methyl group instead of fluorine, leading to different steric and electronic effects.
Uniqueness
2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine is unique due to the presence of the 4-fluorobenzyl group, which can enhance its lipophilicity and ability to interact with specific molecular targets. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C12H14FN3 |
---|---|
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
2-[1-[(4-fluorophenyl)methyl]imidazol-4-yl]ethanamine |
InChI |
InChI=1S/C12H14FN3/c13-11-3-1-10(2-4-11)7-16-8-12(5-6-14)15-9-16/h1-4,8-9H,5-7,14H2 |
InChI-Schlüssel |
GYVUZCNJWMNYBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)CCN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.